molecular formula C14H15F4N3O2 B6024891 3,5-bis(difluoromethyl)-1-[3-(dimethylamino)benzoyl]-4,5-dihydro-1H-pyrazol-5-ol

3,5-bis(difluoromethyl)-1-[3-(dimethylamino)benzoyl]-4,5-dihydro-1H-pyrazol-5-ol

Cat. No.: B6024891
M. Wt: 333.28 g/mol
InChI Key: TVZUGTBFRCDEDG-UHFFFAOYSA-N
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Description

3,5-bis(difluoromethyl)-1-[3-(dimethylamino)benzoyl]-4,5-dihydro-1H-pyrazol-5-ol is a complex organic compound featuring difluoromethyl groups, a dimethylamino benzoyl moiety, and a pyrazol-5-ol core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(difluoromethyl)-1-[3-(dimethylamino)benzoyl]-4,5-dihydro-1H-pyrazol-5-ol typically involves multiple steps, starting from readily available precursors. One common approach is the difluoromethylation of heterocycles via a radical process . This method involves the use of difluoromethylating agents under radical conditions to introduce the difluoromethyl groups into the target molecule.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity of the final product. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(difluoromethyl)-1-[3-(dimethylamino)benzoyl]-4,5-dihydro-1H-pyrazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction could produce difluoromethyl alcohols.

Scientific Research Applications

3,5-bis(difluoromethyl)-1-[3-(dimethylamino)benzoyl]-4,5-dihydro-1H-pyrazol-5-ol has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules, particularly those containing difluoromethyl groups.

    Biology: It may serve as a probe or ligand in biological studies, helping to elucidate the roles of specific proteins or enzymes.

    Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.

    Industry: It can be used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3,5-bis(difluoromethyl)-1-[3-(dimethylamino)benzoyl]-4,5-dihydro-1H-pyrazol-5-ol involves its interaction with molecular targets, such as enzymes or receptors. The difluoromethyl groups can enhance the compound’s binding affinity and specificity for these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-bis(difluoromethyl)-1-[3-(dimethylamino)benzoyl]-4,5-dihydro-1H-pyrazol-5-ol is unique due to its combination of difluoromethyl groups, a dimethylamino benzoyl moiety, and a pyrazol-5-ol core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-[3-(dimethylamino)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F4N3O2/c1-20(2)9-5-3-4-8(6-9)12(22)21-14(23,13(17)18)7-10(19-21)11(15)16/h3-6,11,13,23H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVZUGTBFRCDEDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2C(CC(=N2)C(F)F)(C(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F4N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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